Pyrazolo[1,5-a]pyridine-5-carbaldehyde
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Overview
Description
Pyrazolo[1,5-a]pyridine-5-carbaldehyde is a chemical compound with the CAS Number: 474432-59-2 . It has a molecular weight of 146.15 . It’s a solid substance at room temperature .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyridine derivatives has been widely studied . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyridine derivatives has been analyzed in several studies . The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities .Chemical Reactions Analysis
The chemical reactions involving pyrazolo[1,5-a]pyridine derivatives have been explored in various studies . For instance, compound 4a with pyridine as an electron-withdrawing group (EWG) at position 7 displayed a stronger solvatofluorochromic effect than that observed in 4e bearing an EDG in the same position .Physical And Chemical Properties Analysis
Pyrazolo[1,5-a]pyridine-5-carbaldehyde is a solid substance at room temperature .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Pyrazolo[1,5-a]pyridine-5-carbaldehyde is a versatile intermediate in the synthesis of a wide range of heterocyclic compounds. For example, it has been utilized in the synthesis of pyrazolo[3,4-b]pyridines and pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidines through Friedlander condensation with active methylene compounds in basic media (Jachak et al., 2007). This methodology extends to the creation of novel pyrazolo[3,4-h][1,6]naphthyridines via Friedlander condensation, demonstrating the compound's role in generating diverse heterocyclic frameworks with potential for further functionalization (Jachak et al., 2011).
Photophysical Property Studies
The synthesis and study of photophysical properties of heterocyclic orthoaminoaldehydes, including pyrazolo[1,5-a]pyridine-5-carbaldehyde derivatives, reveal how specific solute-solvent interactions and electron donor-acceptor substituents affect fluorescence. Such studies are crucial for the development of materials and molecules with specific optical properties (Patil et al., 2010).
Antimicrobial Activity
Research into pyrazolo[1,5-a]pyridine derivatives has shown that certain modifications, such as the incorporation of a carboxamide group, can exhibit moderate to good antibacterial activity against a range of Gram-negative and Gram-positive bacteria. This highlights the potential of pyrazolo[1,5-a]pyridine-5-carbaldehyde derivatives in the development of new antimicrobial agents (Panda et al., 2011).
Synthesis of Biologically Active Compounds
The compound has been used as a starting material for synthesizing a series of potent 5α-reductase and aromatase inhibitors, demonstrating its utility in creating therapeutically relevant molecules. This application underscores the role of pyrazolo[1,5-a]pyridine-5-carbaldehyde in medicinal chemistry and drug development (El-Naggar et al., 2020).
Crystallographic Studies
Crystallographic studies of pyrazolo[1,5-a]pyridine derivatives have provided insights into their structural characteristics, including hydrogen-bonded assembly patterns. Such studies are important for understanding the molecular basis of their properties and interactions (Quiroga et al., 2012).
Future Directions
properties
IUPAC Name |
pyrazolo[1,5-a]pyridine-5-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-6-7-2-4-10-8(5-7)1-3-9-10/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPALNHOPSODBEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=N2)C=C1C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60450744 |
Source
|
Record name | Pyrazolo[1,5-a]pyridine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60450744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrazolo[1,5-a]pyridine-5-carbaldehyde | |
CAS RN |
474432-59-2 |
Source
|
Record name | Pyrazolo[1,5-a]pyridine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60450744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | pyrazolo[1,5-a]pyridine-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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